4-{[(5-fluoropyrimidin-2-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(5-fluoropyrimidin-2-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol is a synthetic organic compound that features a fluoropyrimidine moiety linked to a dihydrochromenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-fluoropyrimidin-2-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoropyrimidine and 2,3-dihydrochromen-4-ol.
Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as potassium carbonate (K2CO3), and a solvent like dimethylformamide (DMF).
Procedure: The 5-fluoropyrimidine is reacted with 2,3-dihydrochromen-4-ol under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(5-fluoropyrimidin-2-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{[(5-fluoropyrimidin-2-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(5-fluoropyrimidin-2-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets. The fluoropyrimidine moiety can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known fluoropyrimidine used in cancer treatment.
2-Chloro-5-fluoropyrimidine: Another fluoropyrimidine derivative with different chemical properties.
Uniqueness
4-{[(5-fluoropyrimidin-2-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to its combination of a fluoropyrimidine moiety with a dihydrochromenol structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[[(5-fluoropyrimidin-2-yl)amino]methyl]-2,3-dihydrochromen-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2/c15-10-7-16-13(17-8-10)18-9-14(19)5-6-20-12-4-2-1-3-11(12)14/h1-4,7-8,19H,5-6,9H2,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBNKTXVYLRSHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC3=NC=C(C=N3)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.